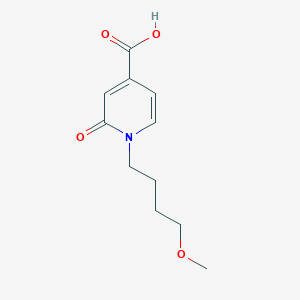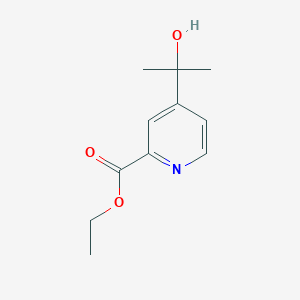
Ethyl 4-(2-hydroxypropan-2-yl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-hydroxypropan-2-yl)picolinate is an organic compound that belongs to the class of picolinates It is characterized by the presence of an ethyl ester group attached to a picolinic acid core, with a hydroxypropan-2-yl substituent at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-hydroxypropan-2-yl)picolinate can be achieved through several methods. One common approach involves the reaction of ethyl picolinate with 2-hydroxypropan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Ethyl 4-(2-hydroxypropan-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Ethyl 4-(2-hydroxypropan-2-yl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 4-(2-hydroxypropan-2-yl)picolinate involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with biological molecules, influencing their activity. The picolinate core can chelate metal ions, affecting enzymatic processes and other biochemical pathways.
類似化合物との比較
Ethyl 4-(2-hydroxypropan-2-yl)picolinate can be compared with other picolinate derivatives:
Ethyl picolinate: Lacks the hydroxypropan-2-yl group, making it less versatile in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.
4-(2-Hydroxypropan-2-yl)picolinic acid: The free acid form, which can be more reactive in certain conditions.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
ethyl 4-(2-hydroxypropan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-4-15-10(13)9-7-8(5-6-12-9)11(2,3)14/h5-7,14H,4H2,1-3H3 |
InChIキー |
PYULWDRAUODNFI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


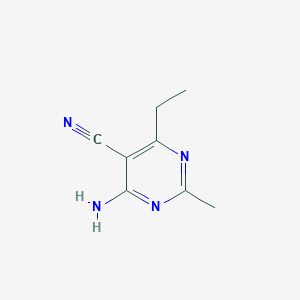
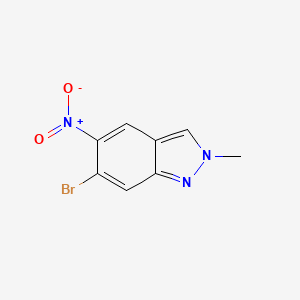
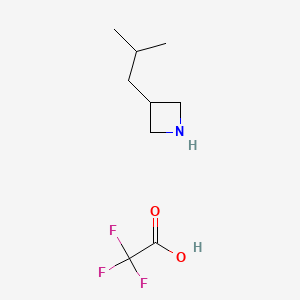

![[(8S)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13896011.png)
![(1R,5S)-tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13896023.png)
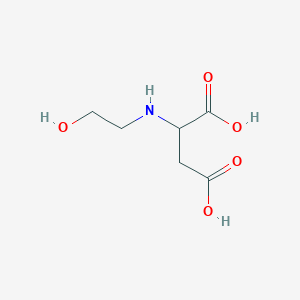
![N-Butyl-5-chloro-1H-pyrazolo[4,3-D]pyrimidin-7-amine](/img/structure/B13896034.png)
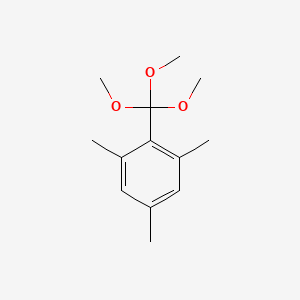
![[1-(Iodomethyl)-2-oxabicyclo[2.2.1]heptan-4-YL]methanol](/img/structure/B13896043.png)


![Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate;oxalic acid](/img/structure/B13896060.png)
